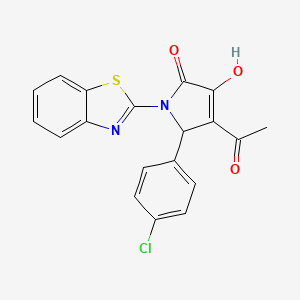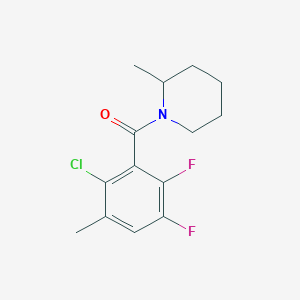
4-Acetyl-1-(1,3-benzothiazol-2-YL)-5-(4-chlorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetyl-1-(1,3-benzothiazol-2-YL)-5-(4-chlorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, and a hydroxy-pyrrolone structure. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-1-(1,3-benzothiazol-2-YL)-5-(4-chlorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the benzothiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the chlorophenyl group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the intermediate compound.
Formation of the pyrrolone ring: This can be done through cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and intermediates.
Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
Catalysis: The compound may be used as a catalyst or catalyst precursor in various organic reactions.
Material Science: It may be explored for its potential use in the development of new materials with unique properties.
Biology and Medicine
Drug Development: Compounds with similar structures are often investigated for their potential as therapeutic agents, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound may be used in studies to understand its interactions with biological molecules and pathways.
Industry
Chemical Industry: It may be used as an intermediate in the synthesis of other complex organic compounds.
Pharmaceutical Industry:
作用机制
The mechanism of action of 4-Acetyl-1-(1,3-benzothiazol-2-YL)-5-(4-chlorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one would depend on its specific interactions with molecular targets. Common mechanisms may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
相似化合物的比较
Similar Compounds
Benzothiazole Derivatives: Compounds with a benzothiazole ring, such as 2-aminobenzothiazole.
Chlorophenyl Compounds: Compounds with a chlorophenyl group, such as 4-chlorophenol.
Pyrrolone Derivatives: Compounds with a pyrrolone structure, such as 3-hydroxy-2-pyrrolidinone.
Uniqueness
4-Acetyl-1-(1,3-benzothiazol-2-YL)-5-(4-chlorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific biological activities and chemical properties that distinguish it from other similar compounds.
属性
IUPAC Name |
3-acetyl-1-(1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)-4-hydroxy-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3S/c1-10(23)15-16(11-6-8-12(20)9-7-11)22(18(25)17(15)24)19-21-13-4-2-3-5-14(13)26-19/h2-9,16,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTXNOWTUOGBOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(butylsulfamoyl)-2-methoxyphenyl]propanamide](/img/structure/B5180721.png)
![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-chlorobenzamide](/img/structure/B5180735.png)

![Methyl 3-[(2-pyrimidin-2-ylsulfanylacetyl)amino]benzoate](/img/structure/B5180747.png)
![2-(4-Chlorophenyl)-N~1~-{2-[(2-furylmethyl)amino]-2-oxoethyl}acetamide](/img/structure/B5180751.png)
![2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-6-prop-2-enylphenoxy]acetic acid](/img/structure/B5180753.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5180760.png)
![4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5180762.png)
![2-Methoxy-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5180772.png)
![2-(allylthio)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5180785.png)
![ethyl 4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5180786.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-butoxybenzamide](/img/structure/B5180789.png)
![4-[[5-(2,4-dinitroanilino)-2-methylphenyl]iminomethyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B5180797.png)
![3-morpholin-4-ylsulfonyl-N-[(3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B5180805.png)
